L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, reducing the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in cross-linked peptides, while substitution can yield peptides with altered sequences.
Scientific Research Applications
Chemistry
Peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biology, synthetic peptides are used as probes to study cellular processes, such as signal transduction and enzyme activity. They can also be used to develop peptide-based drugs.
Medicine
Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research into peptide-based vaccines is also ongoing.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They can also be used in biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Arginyl-L-lysine: A dipeptide with potential therapeutic applications.
L-Valyl-L-tyrosine: A dipeptide studied for its role in protein synthesis.
Uniqueness
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer unique properties and interactions compared to other peptides.
Properties
CAS No. |
918437-30-6 |
---|---|
Molecular Formula |
C47H88N14O10 |
Molecular Weight |
1009.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H88N14O10/c1-26(2)23-34(41(65)57-32(16-10-12-20-49)39(63)55-30(8)46(70)71)59-43(67)36(25-28(5)6)60-42(66)35(24-27(3)4)58-40(64)33(17-13-21-53-47(51)52)56-38(62)29(7)54-44(68)37-18-14-22-61(37)45(69)31(50)15-9-11-19-48/h26-37H,9-25,48-50H2,1-8H3,(H,54,68)(H,55,63)(H,56,62)(H,57,65)(H,58,64)(H,59,67)(H,60,66)(H,70,71)(H4,51,52,53)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
HBZXNMSOXFNMSD-IZROAPMXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.